While a specific synthesis method for N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide is not explicitly detailed in the provided literature, a related compound, N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide, shares a similar structural scaffold and its synthesis is described. This synthesis involves multiple steps, including the construction of the thiazole ring and subsequent modifications to introduce the desired substituents []. Similar synthetic strategies could potentially be employed for the preparation of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide.
Applications
The provided literature primarily highlights the potential of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide and related compounds as antitubercular agents. Specifically, analogous 2-aminothiazoles demonstrated promising inhibitory activity against various Mycobacterium tuberculosis strains, including multidrug-resistant and persistent forms []. This activity suggests that these compounds could be further investigated for developing novel tuberculosis treatments.
Compound Description: This compound demonstrated high inhibitory activity against both susceptible and resistant strains of Mycobacterium tuberculosis []. It exhibited an MIC90 of 0.125–0.25 μg/mL (0.33–0.66 μM) against susceptible strains []. Additionally, it showed selectivity over other bacterial species and eukaryotic cells, good metabolic stability, and apparent resilience to efflux pump action [].
Compound Description: This compound exhibited potent inhibitory activity against both susceptible and resistant strains of Mycobacterium tuberculosis []. It displayed an MIC90 of 0.06–0.125 μg/mL (0.16–0.32 μM) against susceptible strains []. Moreover, it demonstrated selectivity for M. tuberculosis over other bacterial species and eukaryotic cells, good metabolic stability, and resistance to efflux pump activity [].
Compound Description: This compound acts as a potent inhibitor of necroptosis by targeting both receptor-interacting protein kinase 1 (RIPK1) and RIPK3 kinases []. It demonstrates strong inhibition of BRAFV600E, a common mutation in melanoma []. Interestingly, TAK-632 induces an active αC-in/αC-in BRAF dimer conformation [], a finding that highlights the importance of understanding the impact of BRAF inhibitors on kinase dimerization.
Compound Description: This compound, also known as STI-571, is a tyrosine kinase inhibitor that exhibits potent and selective activity against the Bcr-Abl tyrosine kinase, making it effective for the treatment of chronic myelogenous leukemia (CML) [, ]. It also shows efficacy in treating gastrointestinal stromal tumors [].
Compound Description: PAP19 is a tyrosine kinase inhibitor, specifically a derivative of imatinib, designed for targeted delivery to hepatic stellate cells (HSCs) to inhibit liver fibrosis []. This compound effectively reduces collagen deposition and αSMA staining of activated HSCs [].
Compound Description: This compound displayed significant antiproliferative activity against human chronic myeloid leukemia K562 cells, even surpassing the potency of STI-571 []. This finding highlights its potential as a lead compound for developing new CML treatments.
Compound Description: These derivatives exhibit substantial in vitro anticancer activity against a human liver cell line (HEPG2) []. Their potency in inhibiting cell growth makes them promising candidates for further development as anticancer agents.
N-(phenylsulfonyl)acetamide derivatives
Compound Description: These derivatives, particularly those featuring quinoxaline moieties attached to the sulfonamide ring system, demonstrate potent in vitro antimalarial activity, with IC50 values < 30 μM []. They also exhibit favorable ADMET properties, making them promising leads for developing novel antimalarial drugs.
Compound Description: Analog 24 is a selective cyclin-dependent kinase 5 (CDK5) inhibitor that exhibits a concentration-dependent reduction of Mcl-1 levels in cancer cell lines []. This compound shows promise in sensitizing pancreatic cancers to Bcl-2 inhibitors by modulating Mcl-1 function [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.